5-methyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyrazine-2-carboxamide
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Overview
Description
The compound of interest is related to a class of chemicals that often feature in studies focusing on the synthesis of novel compounds with potential therapeutic applications. Such compounds are typically synthesized for their unique molecular structure and the potential biological activities associated with their chemical makeup.
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions designed to achieve the desired molecular structure. For example, practical methods have been developed for synthesizing compounds with intricate molecular frameworks, such as CCR5 antagonists, via steps like esterification, Claisen type reactions, and Suzuki−Miyaura reactions (Ikemoto et al., 2005). These processes highlight the intricate nature of synthetic chemistry in achieving specific molecular configurations.
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and spectroscopic methods to elucidate the configuration of newly synthesized compounds. Studies have detailed the crystal structures of compounds with complex amide and pyrazine frameworks, demonstrating the diverse molecular architectures attainable through synthetic chemistry (Cati & Stoeckli-Evans, 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be explored through various reactions, including Suzuki cross-coupling reactions, which are pivotal in forming new bonds and introducing functional groups to the core structure (Ahmad et al., 2021). These reactions are crucial for modifying the compound's chemical properties for specific applications.
Scientific Research Applications
Synthesis and Potential Applications
Synthetic Pathways
Studies on the synthesis of pyrazine derivatives and their fused heterocycles highlight innovative routes to create novel compounds with significant biological activities. For example, benzamide-based 5-aminopyrazoles and their derivatives have been synthesized, showcasing a methodological advancement in creating compounds with notable antiviral activities, particularly against avian influenza virus (Hebishy, Salama, & Elgemeie, 2020) ACS Omega.
Chemical Characterization and Properties
Research into pyrazine carboxamides and their derivatives emphasizes the significance of structural characterization and understanding their electronic and nonlinear optical properties. These studies utilize DFT calculations to investigate reactivity parameters, demonstrating the compounds' potential in materials science and electronic applications (Ahmad et al., 2021) Molecules.
Biological and Pharmacological Potential
Antimicrobial and Antifungal Activities
The synthesis of N-benzylpyrazine-2-carboxamide derivatives and their evaluation against mycobacterial and bacterial strains reveal some compounds' significant antimicrobial properties. This research underscores the potential for developing new therapeutic agents targeting resistant microbial strains (Semelková et al., 2017) Molecules.
Anticancer Derivatives
Studies on pyrazolo[3,4,5-kl]acridine and indolo[2,3-a]acridine derivatives have been conducted to assess their cytotoxicity, indicating potential applications in anticancer therapies. Such research contributes to understanding these compounds' mechanisms of action and optimizing their anticancer properties (Bu et al., 2002) Tetrahedron.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-9-19-15(11-18-12)17(21)20-10-13-6-7-22-16-5-3-2-4-14(16)8-13/h2-5,9,11,13H,6-8,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGMSMOTZFQYCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2CCOC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyrazine-2-carboxamide |
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